molecular formula C31H21N5OS B12129427 (5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12129427
M. Wt: 511.6 g/mol
InChI Key: GYFABYMJQUXTHM-IMRQLAEWSA-N
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Description

The compound (5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones.

    Attachment of the pyrazole moiety: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazole intermediate with a pyrazole derivative, often under basic conditions.

    Introduction of the naphthyl and phenyl groups: These groups can be introduced via Suzuki or Heck coupling reactions, utilizing palladium catalysts.

    Final condensation: The final step involves the condensation of the intermediate with 3-methylbenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation.

    Quality control: Ensuring the final product meets stringent purity standards through analytical methods like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: It has shown promise in inhibiting the growth of various bacterial and fungal strains.

Medicine

    Anti-inflammatory: The compound exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis.

    Anticancer: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target:

    Enzyme Inhibition: It binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:

Uniqueness

  • Structural Complexity : The presence of multiple aromatic rings and heterocycles makes it structurally unique.
  • Biological Activity : Its diverse biological activities, including enzyme inhibition and antimicrobial properties, set it apart from similar compounds.

This compound , covering its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C31H21N5OS

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)-5-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H21N5OS/c1-20-8-7-11-24(16-20)29-32-31-36(34-29)30(37)27(38-31)18-25-19-35(26-12-3-2-4-13-26)33-28(25)23-15-14-21-9-5-6-10-22(21)17-23/h2-19H,1H3/b27-18-

InChI Key

GYFABYMJQUXTHM-IMRQLAEWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)SC3=N2

Origin of Product

United States

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